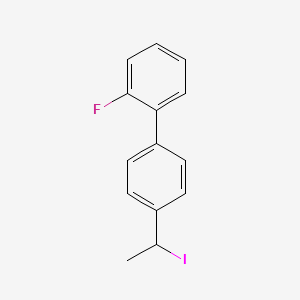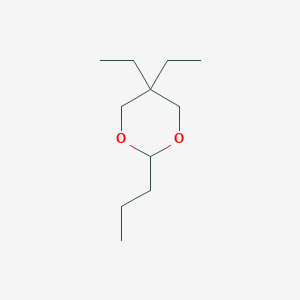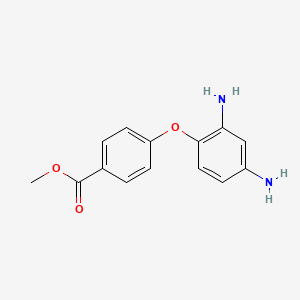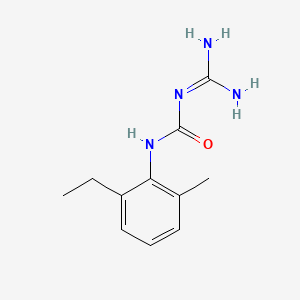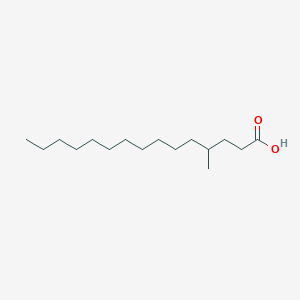![molecular formula C14H16N2O3 B14645370 2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis- CAS No. 54170-82-0](/img/structure/B14645370.png)
2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridinemethanol units connected by an oxybis(methylene) bridge. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- typically involves the reaction of pyridine derivatives with formaldehyde and a suitable catalyst. One common method is the condensation reaction between 2-pyridinemethanol and formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids or pyridinealdehydes.
Reduction: Formation of pyridinemethanol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is utilized in various scientific research fields:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as hypoglycemic activity.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
類似化合物との比較
Similar Compounds
2,6-Pyridinedimethanol: A related compound with two hydroxymethyl groups attached to the pyridine ring.
2-Pyridinemethanol: A simpler derivative with a single hydroxymethyl group.
Uniqueness
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is unique due to its bis-pyridinemethanol structure connected by an oxybis(methylene) bridge. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
54170-82-0 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
[6-[[6-(hydroxymethyl)pyridin-2-yl]methoxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O3/c17-7-11-3-1-5-13(15-11)9-19-10-14-6-2-4-12(8-18)16-14/h1-6,17-18H,7-10H2 |
InChIキー |
JVCDIXZOIVUQBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)COCC2=CC=CC(=N2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



